![molecular formula C21H14F3N5O B3013319 N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866845-75-2](/img/structure/B3013319.png)
N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C21H14F3N5O and its molecular weight is 409.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine, a compound notable for its complex structure and potential pharmacological applications, has garnered attention in recent research. This article provides a detailed examination of its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Structural Overview
The compound features a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities. The presence of the furan and trifluoromethyl groups enhances its lipophilicity and biological interactions.
Research indicates that compounds containing triazole and quinazoline structures often exhibit significant inhibition of key enzymes involved in cancer progression. Specifically, studies have shown that derivatives of quinazoline can act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) , which are critical in tumor growth and angiogenesis.
Enzyme Inhibition
- EGFR Inhibition : The compound has been evaluated for its ability to inhibit EGFR, with findings indicating IC50 values in the low micromolar range. For instance, related compounds have demonstrated IC50 values ranging from 0.31 to 0.35 µM against EGFR, suggesting a strong potential for this class of compounds to disrupt signaling pathways in cancer cells .
- VEGFR Inhibition : Similar studies have shown that quinazoline derivatives can inhibit VEGFR-2 with comparable efficacy, indicating their potential use in anti-cancer therapies targeting angiogenesis .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the effectiveness of this compound:
- MCF-7 Cell Line : In studies involving MCF-7 breast cancer cells, the compound exhibited cytotoxic effects with IC50 values ranging from 5.70 to 8.10 µM .
- HCT-116 Cell Line : Further testing on HCT-116 colon cancer cells revealed even lower IC50 values (2.90 - 6.40 µM), indicating superior potency compared to standard chemotherapeutic agents like doxorubicin .
Apoptosis Induction
The compound's ability to induce apoptosis was assessed through flow cytometry and Western blot analyses. Results indicated an increase in apoptotic markers such as Bax and a decrease in anti-apoptotic markers like Bcl-2 , suggesting that the compound promotes programmed cell death in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of triazole and quinazoline derivatives:
Study | Compound | IC50 (µM) | Target |
---|---|---|---|
Quinazoline derivative | 0.31 - 0.35 | EGFR | |
Quinazoline derivative | 2.90 - 6.40 | HCT-116 | |
Quinazoline derivative | 5.70 - 8.10 | MCF-7 |
Pharmacokinetic Properties
Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics and metabolic stability, making it a promising candidate for further development as an anticancer agent.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N5O/c22-21(23,24)14-6-3-5-13(11-14)18-20-26-19(25-12-15-7-4-10-30-15)16-8-1-2-9-17(16)29(20)28-27-18/h1-11H,12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXNLLIDFUZBTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)C(F)(F)F)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.